3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
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Overview
Description
3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a complex heterocyclic compound that belongs to the family of triazoles Triazoles are known for their diverse chemical properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common approach involves the nitration of benzyl derivatives followed by cyclization with triazole precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium or platinum catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity .
Major Products
The major products formed from these reactions include various substituted triazoles and benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The nitro groups and triazole ring can participate in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activity and disrupt cellular functions, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-hydrazino-3-nitro-1,2,4-triazole: Known for its energetic properties and potential as a heat-resistant explosive.
3-nitro-1,2,4-triazol-5-one: Used as a high-energy material with low sensitivity.
1,2,4-triazole-containing scaffolds: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound for further exploration .
Properties
Molecular Formula |
C10H7N7O4 |
---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
3-nitro-1-[(4-nitrophenyl)methyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C10H7N7O4/c18-16(19)8-3-1-7(2-4-8)5-14-9-11-6-12-15(9)10(13-14)17(20)21/h1-4,6H,5H2 |
InChI Key |
MIVCJSMRQLWNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=NC=NN3C(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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